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  • Product: Benzo[d]oxazol-5-ylmethanol
  • CAS: 1488698-24-3

Core Science & Biosynthesis

Foundational

Benzo[d]oxazol-5-ylmethanol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of novel therapeutics. Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of novel therapeutics. Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3)[1] has emerged as a structurally privileged scaffold. Combining the rigid, electron-deficient benzoxazole core with a versatile primary alcohol, this molecule serves as a critical intermediate in the synthesis of advanced bioactive molecules, including targeted protein degraders and epigenetic modulators.

This technical guide provides an in-depth analysis of the physicochemical properties, chemoselective synthetic methodologies, and pharmacological applications of benzo[d]oxazol-5-ylmethanol, establishing a self-validating framework for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of benzo[d]oxazol-5-ylmethanol is defined by a fused bicyclic system (a benzene ring fused to an oxazole ring) with a hydroxymethyl substituent at the 5-position.

The benzoxazole core acts as a prominent bioisostere for benzimidazoles and indoles. It offers unique hydrogen-bonding capabilities—the nitrogen acts as a strong hydrogen-bond acceptor, while the oxygen contributes to the overall dipole moment and modulates lipophilicity. The 5-hydroxymethyl group provides an essential synthetic handle. It can be readily oxidized to an aldehyde for reductive amination, converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution, or utilized directly in etherification reactions.

Quantitative Physicochemical Parameters

To facilitate experimental design, the core quantitative data for benzo[d]oxazol-5-ylmethanol is summarized below:

ParameterValue / Description
IUPAC Name 1-(1,3-benzoxazol-5-yl)methanol
CAS Registry Number 1488698-24-3
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Core Scaffold Benzoxazole
Functional Handle Primary Alcohol (Hydroxymethyl)
Typical Purity (Commercial) ≥ 95% - 97%

Data aggregated from authoritative chemical catalogs ( and ).[1][2]

Mechanistic Synthetic Pathways: Chemoselective Reduction

The synthesis of benzo[d]oxazol-5-ylmethanol requires precise chemoselectivity. The starting material, benzo[d]oxazole-5-carboxylic acid, contains two reducible functional groups: the carboxylic acid and the C=N double bond of the oxazole ring.

Causality in Reagent Selection: Utilizing strong, unselective reducing agents like Lithium Aluminum Hydride (LiAlH4) risks reducing the oxazole ring or triggering ring-opening side reactions. To circumvent this, Borane Tetrahydrofuran (BH3-THF) complex is employed. Borane is an electrophilic reducing agent. It preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction to the alcohol via a borate ester intermediate, while leaving the electron-deficient benzoxazole ring completely intact.

Self-Validating Protocol: Synthesis of Benzo[d]oxazol-5-ylmethanol

The following step-by-step methodology is adapted from validated patent literature ()[3] and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

  • Initiation & Coordination: Dissolve benzo[d]oxazole-5-carboxylic acid (0.1 g, 0.613 mmol) in anhydrous THF (2.04 mL). Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar). Rationale: Cooling controls the exothermic coordination of borane and minimizes unwanted side reactions.

  • Electrophilic Reduction: Add 1M BH3-THF complex (1.84 mL, 1.84 mmol, ~3.0 equivalents) dropwise. Rationale: An excess of borane is required to drive the formation of the intermediate trialkoxyborane complex and account for the generation of H2 gas.

  • Reaction Progression (Self-Validation): Allow the reaction to warm to room temperature (r.t.) and stir for 36 hours.

    • IPC Check: Before proceeding, sample the reaction mixture and analyze via LC-MS. The protocol is validated to proceed only when the starting material mass (m/z 163) is completely depleted and the product mass (m/z 149) is dominant.

  • Quenching & Solvolysis: Once conversion is confirmed, cool the reaction back to 0 °C. Cautiously add methanol (1.5 mL) dropwise. Rationale: Methanol serves a dual purpose. It safely neutralizes unreacted BH3 (evolving H2 gas) and solvolyzes the intermediate borate esters, liberating the free benzo[d]oxazol-5-ylmethanol.

  • Isolation: Stir at r.t. for 2 hours to ensure complete solvolysis, then concentrate the mixture to dryness under reduced pressure to yield the target compound.

Synthesis A Benzo[d]oxazole-5-carboxylic acid (Starting Material) B BH3-THF Complex (Electrophilic Reductant) A->B Anhydrous THF, 0 °C C Intermediate Borate Ester (Chemoselective Coordination) B->C r.t., 36 hrs F LC-MS In-Process Control (Self-Validation) C->F Monitor Conversion D Methanol Quench (Solvolysis & Neutralization) E Benzo[d]oxazol-5-ylmethanol (Target Product) D->E r.t., 2 hrs, Concentrate F->D If complete, 0 °C

Chemoselective reduction workflow of benzo[d]oxazole-5-carboxylic acid to the target alcohol.

Pharmacological Applications in Advanced Drug Design

Beyond standard medicinal chemistry applications (e.g., antimicrobial and antioxidant development), benzo[d]oxazol-5-ylmethanol is highly valued in the design of next-generation therapeutics, specifically in Targeted Protein Degradation (TPD) .

Epigenetic Modulation via WIZ Downregulation

Recent breakthroughs documented in patent highlight the use of benzo[d]oxazol-5-ylmethanol as a foundational building block for synthesizing 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives.[3]

These advanced derivatives function as molecular glues or PROTAC-like molecules that recruit Cereblon (CRBN) E3 ligase to target the Widely Interspaced Zinc Finger Motifs (WIZ) protein for ubiquitination and subsequent proteasomal degradation. WIZ is a known repressor of the γ-globin gene. By downregulating WIZ expression, these benzoxazole-derived compounds induce the expression of Fetal Hemoglobin (HbF) . This epigenetic de-repression represents a highly promising, disease-modifying therapeutic strategy for inherited blood disorders, notably Sickle Cell Disease (SCD) and Beta-Thalassemia .

BiologicalPathway N1 Benzo[d]oxazol-5-ylmethanol (Building Block) N2 Functionalized Isoindolin-2-yl Piperidine-2,6-dione Derivative N1->N2 Synthetic Integration N3 Targeted Protein Degradation (Cereblon E3 Ligase Recruitment) N2->N3 Cellular Uptake & Binding N4 WIZ Protein Downregulation (Repressor Removal) N3->N4 Ubiquitination N5 Fetal Hemoglobin (HbF) Induction N4->N5 Epigenetic De-repression N6 Therapeutic Efficacy (Sickle Cell Disease / Beta-Thalassemia) N5->N6 Phenotypic Rescue

Mechanism of HbF induction via WIZ downregulation using benzoxazole-derived modulators.

Analytical Validation & Quality Control

To ensure the integrity of downstream synthetic steps, rigorous Quality Control (QC) of the isolated benzo[d]oxazol-5-ylmethanol must be performed:

  • 1H NMR Spectroscopy (DMSO-d6): Structural verification relies on the diagnostic singlet of the oxazole C2 proton (typically resonating downfield at ~8.5–8.7 ppm due to the strong electron-withdrawing nature of the adjacent oxygen and nitrogen). The hydroxymethyl protons will appear as a distinct doublet (if coupled to the hydroxyl proton) or a singlet at ~4.6 ppm.

  • HPLC-UV Purity Profiling: The conjugated benzoxazole system is highly chromophoric. Purity should be assessed via Reverse-Phase HPLC monitoring at 254 nm and 280 nm to detect any unreacted carboxylic acid or over-reduced ring impurities.

  • Karl Fischer (KF) Titration: Because primary alcohols are prone to hydrogen bonding with atmospheric moisture, KF titration is mandatory to ensure water content is <0.1% before utilizing the compound in moisture-sensitive coupling reactions (e.g., Mitsunobu reactions or halogenations).

References

  • Title: 3-(5-methoxy-1-oxoisoindolin-2-yl)
  • Title: Benzo[d]oxazol-5-ylmethanol - Reagents & Applications Source: MySkinRecipes URL: [Link]

Sources

Exploratory

Engineering Efficacy: The Antimicrobial and Antitumor Potential of Benzo[d]oxazol-5-ylmethanol Derivatives

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural backbone for targeted therapeutics. Among these, the benzoxazole ring system—specifically the Benzo[d]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural backbone for targeted therapeutics. Among these, the benzoxazole ring system—specifically the Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3) derivative—has emerged as a highly versatile pharmacophore [1]. By acting as a bioisostere for natural purine bases, this scaffold demonstrates exceptional binding affinity to critical biological macromolecules. This technical guide synthesizes the structural rationale, mechanistic pathways, and validated experimental protocols required to leverage Benzo[d]oxazol-5-ylmethanol derivatives in the development of next-generation antimicrobial and antineoplastic agents.

Structural Rationale & Pharmacophore Dynamics

The inherent biological activity of Benzo[d]oxazol-5-ylmethanol is rooted in its unique electronic and spatial configuration. The fused oxazole-benzene ring provides a planar, aromatic surface ideal for π−π stacking interactions with DNA base pairs or the hydrophobic pockets of target enzymes [2].

Crucially, the presence of the 5-hydroxymethyl group ( −CH2​OH ) introduces a highly flexible hydrogen-bond donor and acceptor site. This structural feature serves two primary functions:

  • Enhanced Target Affinity: It allows the molecule to anchor deeply within the ATP-binding sites of kinases and topoisomerases via hydrogen bonding with polar amino acid residues.

  • Physicochemical Optimization: The hydroxyl moiety significantly improves the aqueous solubility and pharmacokinetic profile of the molecule compared to unsubstituted benzoxazoles, facilitating better cellular permeability and bioavailability [3].

Antimicrobial Potential: Targeting DNA Topology

Mechanistic Pathway

The primary antimicrobial mechanism of halogenated and aryl-substituted Benzo[d]oxazol-5-ylmethanol derivatives is the inhibition of bacterial DNA Gyrase (a type II topoisomerase) [3]. By competitively binding to the ATP-binding pocket of the GyrB subunit, these compounds prevent ATP hydrolysis. This arrests the enzyme's ability to introduce negative supercoils into DNA, leading to the accumulation of double-strand breaks, replication fork collapse, and rapid bactericidal action.

DNA_Gyrase N1 Benzo[d]oxazol-5-ylmethanol Derivative N2 Bacterial DNA Gyrase (GyrB Subunit) N1->N2 Competitive ATP Binding N3 DNA Supercoiling Arrest N2->N3 Prevents ATP Hydrolysis N4 Replication Fork Collapse N3->N4 Double-Strand Breaks N5 Bacterial Cell Death N4->N5 Bactericidal Effect

Figure 1: Antimicrobial mechanism via DNA gyrase inhibition and replication fork collapse.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Data represents synthesized derivatives with substitutions at the C-2 position of the Benzo[d]oxazol-5-ylmethanol core.

Compound DerivativeSubstitution (C-2)E. coli (µM)S. aureus (µM)B. subtilis (µM)C. albicans (µM)
Derivative A Unsubstituted45.238.540.165.0
Derivative B 4-Chlorophenyl12.48.29.522.1
Derivative C 2,4-Dichlorophenyl1.4 1.1 1.8 8.5
Ofloxacin (Control) N/A1.20.91.1N/A
Protocol: High-Throughput Resazurin Microtiter Assay (REMA)

To accurately determine the MIC, a standard visual broth microdilution can be subjective. The REMA protocol introduces a colorimetric metabolic indicator, creating a highly reliable, self-validating system.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to an OD600​ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, yielding falsely elevated MICs.

  • Compound Dispensing: In a 96-well plate, perform two-fold serial dilutions of the benzoxazole derivatives (ranging from 100 µM to 0.1 µM) in MHB.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate in the dark for 2 hours.

    • Causality: Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This eliminates visual subjectivity, especially for lipophilic benzoxazoles that may precipitate and mimic turbidity.

  • Validation & Readout:

    • Self-Validating Check: The plate is only valid if the Sterility Control (MHB + Resazurin) remains blue, the Growth Control (MHB + Bacteria + Resazurin) turns vibrant pink, and the Reference Control (Ofloxacin) falls within CLSI-accepted MIC ranges.

    • Readout: The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).

Antitumor Potential: Kinase Inhibition & Apoptosis

Mechanistic Pathway

In the context of oncology, specific di-methoxy and tri-methoxy substituted benzoxazole derivatives exhibit potent antiproliferative activity [1]. The primary mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3]. By binding to the ATP pocket of the VEGFR-2 tyrosine kinase domain, these compounds block receptor autophosphorylation. This downregulates the downstream PI3K/AKT survival pathway, shifts the balance of Bcl-2 family proteins (upregulating pro-apoptotic Bax), and triggers caspase-mediated apoptosis [4].

VEGFR2_Pathway A Benzo[d]oxazol-5-ylmethanol Derivative B VEGFR-2 Tyrosine Kinase (Inhibited) A->B Competitive Binding at ATP Pocket C PI3K / AKT Pathway (Downregulated) B->C Decreased Phosphorylation D Bax Upregulation / Bcl-2 Downregulation C->D Transcriptional Modulation E Caspase-3/9 Activation D->E Cytochrome C Release F Cancer Cell Apoptosis E->F Execution Phase

Figure 2: Mechanism of VEGFR-2 inhibition and subsequent apoptotic induction by benzoxazole derivatives.

Quantitative Data: Cytotoxicity ( IC50​ )

Antiproliferative activity of synthesized derivatives against human cancer cell lines.

Compound DerivativeSubstitution (C-2)HCT116 (Colorectal)MCF-7 (Breast)A549 (Lung)
Derivative D 3,4-Dimethoxyphenyl15.2 µM18.4 µM22.1 µM
Derivative E 3,4,5-Trimethoxyphenyl4.8 µM 6.2 µM 8.5 µM
5-Fluorouracil Control5.1 µM7.4 µM9.0 µM
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

While the MTT assay is common, it relies on mitochondrial metabolism, which can be artificially altered by certain compounds without actual cell death. The SRB assay is preferred for benzoxazole derivatives as it measures total cellular protein mass, providing a direct metric of proliferation arrest [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) at 5×103 cells/well in 96-well plates. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with varying concentrations of the benzoxazole derivative (0.1 µM to 100 µM) for 72 hours.

  • Cell Fixation: Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry.

    • Causality: Cold TCA rapidly precipitates cellular proteins and halts all biological degradation. This ensures that the structural integrity of the protein mass is preserved for stoichiometric dye binding.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

    • Causality: SRB binds electrostatically and stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Washing & Solubilization: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Validation & Readout: Measure absorbance at 540 nm using a microplate reader.

    • Self-Validating Check: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z'-factor >0.5 validates the assay's robustness, confirming that the observed cytotoxicity is a true pharmacological effect and not an artifact of experimental noise.

Conclusion

The Benzo[d]oxazol-5-ylmethanol scaffold represents a highly tunable pharmacophore in drug discovery. By systematically modifying the substitutions at the C-2 position, researchers can selectively drive the molecule toward potent antimicrobial efficacy (via halogenation to target DNA Gyrase) or robust antineoplastic activity (via methoxy-aryl substitutions to target VEGFR-2). Employing rigorous, self-validating biochemical assays ensures that these promising leads can be accurately translated from in vitro hits to viable clinical candidates.

References

  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Benzo[d]oxazol-5-ylmethanol Product Specifications & Structural Applic

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Reverse Phase HPLC Purification of Benzo[d]oxazol-5-ylmethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling In modern drug discovery, benzoxazole d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

In modern drug discovery, benzoxazole derivatives are highly valued as bioisosteres for nucleic acid bases and as core scaffolds for kinase inhibitors. The purification of Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3), a critical synthetic building block with a molecular weight of 149.15 g/mol , requires a nuanced approach to liquid chromatography 1[1].

As a Senior Application Scientist, I approach the purification of heterocyclic building blocks not merely as a separation task, but as an exercise in physical chemistry. The molecule features a hydrophobic benzoxazole core juxtaposed with a polar, hydrogen-bonding hydroxymethyl group at the 5-position. This amphiphilic nature makes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal technique for its isolation, provided the chromatographic conditions are strictly controlled to manage the unique electronic properties of the oxazole ring.

Mechanistic Causality in Method Design

To design a robust, self-validating purification method, every experimental parameter must be rooted in chemical causality:

  • Stationary Phase Selection: A standard end-capped C18 column is selected. The C18 ligands provide the necessary hydrophobic retention for the aromatic benzoxazole core, enabling baseline resolution from more polar synthetic byproducts (e.g., unreacted 2-aminophenols) 2[2].

  • Mobile Phase & pH Control: The oxazole nitrogen is weakly basic. During RP-HPLC on silica-based columns, unendcapped residual silanols (Si-O⁻) can ionically interact with localized positive charges on the heterocycle, leading to severe peak tailing. To mitigate this, we employ a low-pH mobile phase utilizing 0.1% Formic Acid (FA). This additive lowers the pH to ~2.7, fully protonating the silanols (rendering them neutral Si-OH) and ensuring the benzoxazole derivative elutes purely via hydrophobic partitioning 3[3]. Furthermore, formic acid is chosen over phosphoric acid to maintain mass-spectrometry (MS) compatibility, allowing for direct downstream lyophilization without salt accumulation.

  • Detection Strategy: The conjugated π-system of the benzoxazole ring exhibits strong UV absorbance. Monitoring at 254 nm ensures high sensitivity for fraction triggering while avoiding the background noise of aliphatic impurities4[4].

Quantitative Data & Chromatographic Parameters

The following tables summarize the optimized conditions for both the analytical Quality Control (QC) and the Preparative isolation of Benzo[d]oxazol-5-ylmethanol.

Table 1: Chromatographic Method Parameters

ParameterAnalytical Method (QC)Preparative Method (Isolation)
Column C18 (4.6 x 150 mm, 5 µm)C18 (21.2 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL500 - 1000 µL
Detection UV at 254 nm & 280 nmUV at 254 nm (Fraction Trigger)
Column Temp 30 °CAmbient (approx. 25 °C)

Table 2: Preparative Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial Loading
2.0955Isocratic Hold (Desalting)
15.04060Linear Gradient (Target Elution)
17.0595Column Wash
20.0595Isocratic Wash
21.0955Re-equilibration
25.0955End of Run

Purification Workflow Visualization

G N1 Crude Synthesis Mixture N2 Sample Prep (Filtration & Dilution) N1->N2 N3 Prep RP-HPLC (C18, 0.1% FA) N2->N3 N4 Fraction Collection (UV 254 nm) N3->N4 N5 Analytical QC (LC-MS/UV) N4->N5 N6 Lyophilization (Pure Compound) N5->N6

Workflow for the isolation and purification of Benzo[d]oxazol-5-ylmethanol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It ensures that the integrity of the instrument and the sample are verified before large-scale purification begins.

Phase 1: Sample Preparation & Solvent Matching

Causality Check: A common failure point in preparative HPLC is "solvent mismatch"—injecting a sample dissolved in 100% strong solvent (like DMSO) into a highly aqueous mobile phase. This causes the analyte to race down the column before partitioning into the stationary phase, resulting in peak fronting.

  • Dissolution: Weigh the crude Benzo[d]oxazol-5-ylmethanol and dissolve it in a minimal volume of pure DMSO to achieve a concentration of ~100 mg/mL.

  • Dilution: Immediately prior to injection, dilute the DMSO stock 1:1 with Mobile Phase A (Water + 0.1% FA). This matches the sample plug's polarity closer to the initial gradient conditions, ensuring the compound focuses tightly at the head of the column.

  • Filtration: Pass the diluted solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frit.

Phase 2: System Suitability Testing (SST)

Self-Validation: The protocol must prove its reliability before precious samples are committed.

  • Blank Run: Inject 10 µL of the sample diluent (DMSO/Water 1:1) using the analytical method. Confirm a stable baseline and the absence of ghost peaks.

  • Standard Run: Inject a known reference standard of Benzo[d]oxazol-5-ylmethanol. Verify that the theoretical plate count (N) is > 2000 and the tailing factor (T) is < 1.5. Proceed only if these criteria are met.

Phase 3: Preparative Injection & Fractionation
  • Equilibrate the preparative C18 column with 5% Mobile Phase B for 5 column volumes.

  • Inject 500 µL of the filtered crude sample.

  • Execute the gradient detailed in Table 2 .

  • Monitor the UV trace at 254 nm. Set the fraction collector to trigger automatically when absorbance exceeds 50 mAU, and to stop collection when it drops below 20 mAU.

Phase 4: Post-Purification Processing

Causality Check: Direct lyophilization of solutions containing high concentrations of acetonitrile can cause the sample to "bump" or melt, ruining the physical form of the final powder.

  • Pool the fractions containing the target compound (verified by a quick analytical QC run).

  • Desolvation: Transfer the pooled fractions to a round-bottom flask. Remove the acetonitrile under reduced pressure using a rotary evaporator. Keep the water bath strictly below 40 °C to prevent thermal degradation.

  • Lyophilization: Once the organic solvent is removed, freeze the remaining aqueous solution at -80 °C. Lyophilize for 24-48 hours to yield the pure Benzo[d]oxazol-5-ylmethanol as a highly pure, white to off-white solid powder.

References

  • SIELC Technologies. "Separation of Benzoxazole on Newcrom R1 HPLC column". SIELC Application Notes. Available at: [Link]

  • MDPI (Molecules). "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation". Molecules. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of Benzo[d]oxazol-5-ylmethanol Analogs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzo[d]oxazol-5-ylmethanol and its analogs, leveraging the efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzo[d]oxazol-5-ylmethanol and its analogs, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). As a privileged heterocyclic scaffold, benzoxazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The methodologies presented herein are designed to offer researchers a rapid, efficient, and environmentally conscious approach to generating these valuable compounds for further investigation.

The Strategic Advantage of Microwave-Assisted Synthesis

Traditional methods for the synthesis of benzoxazoles often require long reaction times, high temperatures, and the use of harsh reagents.[4] Microwave-assisted synthesis has emerged as a powerful alternative, addressing many of these limitations.[1] The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This is in stark contrast to conventional heating, which relies on slower and less efficient heat transfer through convection and conduction.[4][7]

The key advantages of employing microwave irradiation for the synthesis of benzoxazole analogs include:

  • Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][8]

  • Increased Product Yields: The uniform and rapid heating often leads to higher conversion rates and improved yields.[8][9]

  • Enhanced Product Purity: The reduction in reaction time and lower incidence of localized overheating can minimize the formation of byproducts.[5][9]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[5][8]

Core Synthetic Strategy: A Two-Step Approach

The synthesis of Benzo[d]oxazol-5-ylmethanol analogs can be efficiently achieved through a two-step process. The first step involves the microwave-assisted formation of the benzoxazole core with a carboxylic acid functionality at the 5-position. The second step is the reduction of this carboxylic acid to the desired methanol group.

cluster_0 Step 1: Microwave-Assisted Benzoxazole Formation cluster_1 Step 2: Reduction A Starting Materials: 3-Amino-4-hydroxybenzoic acid & Aromatic Aldehyde/Carboxylic Acid B Microwave Irradiation (Catalyst, Solvent/Solvent-free) A->B C Intermediate: Benzo[d]oxazole-5-carboxylic acid analog B->C D Reducing Agent (e.g., Borane-THF complex) C->D E Final Product: Benzo[d]oxazol-5-ylmethanol analog D->E

Caption: General synthetic workflow.

Protocol 1: Microwave-Assisted Synthesis of Benzo[d]oxazole-5-carboxylic Acid Analogs

This protocol outlines the synthesis of the key intermediate, a Benzo[d]oxazole-5-carboxylic acid analog, through the condensation of 3-amino-4-hydroxybenzoic acid with an aromatic aldehyde.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., Iodine, [CholineCl][Oxalic Acid] deep eutectic solvent)[8][10]

  • Solvent (if not solvent-free, e.g., ethanol, water)

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using iodine)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-amino-4-hydroxybenzoic acid (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., 10 mol% [CholineCl][Oxalic Acid] or 0.5 mmol Iodine).[1][10] If not performing a solvent-free reaction, add a minimal amount of a suitable solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).[1][10] The optimal time and temperature should be determined for each specific substrate combination.

  • Work-up:

    • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

    • If iodine was used as the catalyst, add a saturated aqueous solution of Na₂S₂O₃ to quench any excess iodine.[1]

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure Benzo[d]oxazole-5-carboxylic acid analog.

Protocol 2: Reduction of Benzo[d]oxazole-5-carboxylic Acid to Benzo[d]oxazol-5-ylmethanol

This protocol describes the reduction of the carboxylic acid intermediate to the final methanol product. While the cited method uses conventional heating, this can be adapted for microwave synthesis to potentially reduce reaction times.[5]

Materials:

  • Benzo[d]oxazole-5-carboxylic acid analog (from Protocol 1)

  • Borane tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware

  • Microwave synthesis reactor (optional, for adaptation)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve the Benzo[d]oxazole-5-carboxylic acid analog (1.0 mmol) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add the borane tetrahydrofuran complex solution (3.0 mmol, 3 equivalents) dropwise.

  • Reaction:

    • Conventional Heating: Allow the reaction to stir at room temperature for 36 hours.[5]

    • Microwave Adaptation (Proposed): Securely cap the vessel and heat in a microwave reactor at a moderate temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes). Optimization of time and temperature is recommended.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench the excess reducing agent by the slow addition of methanol.

  • Work-up and Purification:

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure Benzo[d]oxazol-5-ylmethanol analog.

Characterization of Synthesized Analogs

The identity and purity of the synthesized Benzo[d]oxazol-5-ylmethanol analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final compound and confirm the presence of the characteristic protons and carbons of the benzoxazole core and the methanol substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Summary of Reaction Parameters

StepReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
1 3-Amino-4-hydroxybenzoic acid, Aromatic AldehydeIodine or [CholineCl][Oxalic Acid]Solvent-free or Ethanol12010-15 min67-90[8]
2 Benzo[d]oxazole-5-carboxylic acidBorane-THF complexTHFRoom Temp. or 60-80 (MW)36 h or 30-60 min (MW)Not specified

Note: Yields are literature-based for similar reactions and may vary depending on the specific substrates and conditions used.

Conclusion

The microwave-assisted synthesis of Benzo[d]oxazol-5-ylmethanol analogs offers a rapid, efficient, and often higher-yielding alternative to conventional synthetic methods. The protocols provided in this application note serve as a robust starting point for researchers in drug discovery and medicinal chemistry to access these valuable compounds. The adaptability of these methods allows for the creation of diverse analog libraries for structure-activity relationship (SAR) studies, ultimately accelerating the development of new therapeutic agents.

References

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate. Accessed March 29, 2026. [Link]

  • WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. Published December 1, 2020. [Link]

  • Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Published March 7, 2026. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Published January 20, 2023. [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. Published November 9, 2022. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Published June 6, 2023. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Accessed March 29, 2026. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Accessed March 29, 2026. [Link]

  • Benzoxazole derivatives: Significance and symbolism. ScienceDirect. Accessed March 29, 2026. [Link]

Sources

Method

Application Note: Benzo[d]oxazol-5-ylmethanol as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

Introduction & Mechanistic Rationale Benzoxazoles represent a privileged class of heterocycles in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial properties to me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazoles represent a privileged class of heterocycles in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial properties to metabolic regulation[1]. Within this chemical space, the 5-position of the benzoxazole ring serves as a critical vector for Structure-Activity Relationship (SAR) exploration. Crystallographic and computational studies reveal that substituents at the 5-position frequently project into solvent-exposed regions or secondary binding pockets of target proteins, such as inosine 5′-monophosphate dehydrogenase (IMPDH)[2] and nicotinamide phosphoribosyltransferase (NAMPT)[3].

Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3) acts as a highly versatile "chemical chameleon" for SAR campaigns. Rather than directly coupling to the less reactive 5-carboxylic acid, utilizing the hydroxymethyl moiety provides a stable yet reactive handle. This allows for divergent synthesis:

  • Oxidation to an aldehyde enables reductive amination, allowing chemists to probe electrostatic and hydrogen-bonding interactions via amine derivatives.

  • Halogenation converts the hydroxyl into a leaving group, facilitating nucleophilic substitution ( SN​2 ) to probe lipophilic pockets via ethers or thioethers[4].

SAR Workflow Visualization

The following diagram illustrates the divergent synthetic pathways branching from the core Benzo[d]oxazol-5-ylmethanol precursor, demonstrating its utility in generating diverse chemical libraries.

SAR_Workflow A Benzo[d]oxazole-5-carboxylic acid (Starting Material) B Benzo[d]oxazol-5-ylmethanol (Core Precursor) A->B BH3-THF Reduction C Benzo[d]oxazole-5-carbaldehyde (Intermediate) B->C MnO2 Oxidation D 5-(Chloromethyl)benzo[d]oxazole (Intermediate) B->D SOCl2 Chlorination G Direct Derivatization (Esters/Carbamates) B->G Direct Coupling E Reductive Amination (Amine Derivatives) C->E Primary/Secondary Amines F Nucleophilic Substitution (Ether/Thioether Derivatives) D->F Alcohols/Thiols + Base

Divergent SAR workflow utilizing Benzo[d]oxazol-5-ylmethanol as a central branching node.

Data Presentation: SAR Derivative Space

The table below summarizes how specific modifications at the 5-position of the benzoxazole core have successfully optimized binding affinity and efficacy across various therapeutic targets.

Target EnzymeDisease IndicationPreferred 5-Position MotifPharmacological Outcome
IMPDH (Cryptosporidium)CryptosporidiosisSecondary Amines / EthersNanomolar IC 50​ ; competitive inhibition vs NAD + [2]
NAMPT Obesity / Type 2 DiabetesUreas / Pyridyl-aminesIncreased cellular NAD + salvage; robust body weight reduction[3]
Alpha-Amylase Diabetes MellitusPhenoxyacetamide derivativesSignificant improvement in glucose & lipid profiles[5]
Antimicrobial Targets Bacterial/Fungal InfectionsUnsubstituted benzylidene hydrazidesEnhanced antifungal activity against C. albicans[1]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the core precursor and its subsequent divergent intermediates. Each protocol includes mechanistic causality and self-validation checkpoints.

Protocol 1: Chemoselective Synthesis of Benzo[d]oxazol-5-ylmethanol

Objective: Reduction of benzo[d]oxazole-5-carboxylic acid to the corresponding alcohol[6].

  • Preparation: Dissolve benzo[d]oxazole-5-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reduction: Add Borane-THF complex ( BH3​⋅THF , 1 M solution, 3.0 eq) dropwise.

    • Causality: Borane is a mild, electrophilic reducing agent. It selectively reduces the electron-rich carboxylic acid over the electron-deficient benzoxazole ring, preventing unwanted heteroaromatic ring-opening that frequently occurs with harsh nucleophilic hydrides like LiAlH4​ .

  • Propagation: Allow the mixture to warm to room temperature and stir for 36 hours[6].

  • Quenching: Cool the vessel back to 0 °C and carefully quench with methanol (stir for 2 hours).

    • Causality: Methanol safely decomposes unreacted borane into trimethyl borate, releasing hydrogen gas.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The product spot will stain yellow/brown with KMnO4​ . In 1H NMR (DMSO- d6​ ), validate success by the disappearance of the broad carboxylic acid peak (~13.0 ppm) and the appearance of a benzylic CH2​ doublet (~4.6 ppm) and a hydroxyl triplet (~5.3 ppm).

Protocol 2: Divergent Pathway A - Oxidation to Benzo[d]oxazole-5-carbaldehyde

Objective: Generation of an electrophilic handle for reductive amination.

  • Preparation: Dissolve benzo[d]oxazol-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidation: Add activated Manganese(IV) oxide ( MnO2​ , 10.0 eq) in one portion.

    • Causality: MnO2​ is a heterogeneous, mild oxidant that selectively oxidizes benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid, preserving the integrity of the scaffold.

  • Propagation: Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM. Evaporate the filtrate.

  • Validation: The reaction is visually validated by the conversion of the black MnO2​ suspension to a brownish mixture. In 1H NMR, the benzylic CH2​ protons disappear, replaced by a sharp, diagnostic aldehydic singlet at ~10.1 ppm.

Protocol 3: Divergent Pathway B - Chlorination to 5-(Chloromethyl)benzo[d]oxazole

Objective: Generation of a leaving group for SN​2 nucleophilic substitution[4].

  • Preparation: Dissolve benzo[d]oxazol-5-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C.

  • Activation: Add a catalytic amount of DMF (0.1 eq), followed by the dropwise addition of Thionyl Chloride ( SOCl2​ , 1.5 eq).

    • Causality: DMF acts as a catalyst by reacting with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate. This accelerates the conversion of the alcohol to the chloride while minimizing acidic side reactions.

  • Propagation: Stir for 2 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until CO2​ evolution ceases, then extract with DCM.

  • Validation: TLC will show a less polar spot compared to the starting alcohol. In 1H NMR, the benzylic CH2​ protons will shift downfield from ~4.6 ppm to ~4.8-4.9 ppm due to the deshielding effect of the newly installed chlorine atom, and the hydroxyl proton signal will be entirely absent.

References

  • Kakkar, S., et al. "Benzoxazole derivatives: design, synthesis and biological evaluation: SAR (structure activity relationship) studies." Chemistry Central Journal, 12(1), 92 (2018). URL:[Link]

  • Ujjini, M., et al. "Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase." Journal of Medicinal Chemistry, 56(10), 4028-4043 (2013). URL:[Link]

  • Akiu, M., et al. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator." Chemical and Pharmaceutical Bulletin, 69(11), 1110-1122 (2021). URL:[Link]

  • World Intellectual Property Organization. "3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof." Patent WO2021124172A1 (2021).
  • "Design, Synthesis, Computational Study, and Antidiabetic Evaluation of Benzoxazole Derivatives." ResearchGate (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzo[d]oxazol-5-ylmethanol Workup

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal researchers, and drug development professionals who are optimizing the synthesis and purification of Benzo[d]oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal researchers, and drug development professionals who are optimizing the synthesis and purification of Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3).

Because this molecule features a delicate fused heterocyclic system alongside a polar hydroxymethyl group, standard aqueous workups frequently lead to degraded yields, persistent emulsions, and co-eluting impurities. This guide dissects the chemical causality behind these issues and provides self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Q&A and Causality Analysis

Q1: Why does my product degrade into a highly polar, difficult-to-separate impurity during the aqueous quench?

The Causality: The benzoxazole core is essentially a cyclic imidate. While its aromaticity provides baseline stability 1, the C2 position remains highly electrophilic. When a reduction reaction (e.g., using NaBH4​ or LiAlH4​ ) is quenched with strong aqueous acids (like 1M HCl) to destroy excess hydride, the acidic environment protonates the oxazole nitrogen. This activates the C2 carbon toward nucleophilic attack by water, triggering a ring-opening hydrolysis that yields 2-amino-4-(hydroxymethyl)phenol. The Solution: Abandon strong acid quenches. Transition to a mild quench using saturated aqueous NH4​Cl (maintaining pH 6–8) or an anhydrous methanol quench.

Q2: I used Borane-THF ( BH3​⋅THF ) to reduce Benzo[d]oxazole-5-carboxylic acid. The reaction worked, but I have poor recovery and severe TLC streaking. What is happening?

The Causality: Borane is highly effective for this reduction, but the resulting primary alcohol and the benzoxazole nitrogen act as excellent ligands for boron byproducts, forming stable borate complexes. If you attempt a standard liquid-liquid extraction immediately, these complexes partition poorly into the organic phase, causing low yields and broad NMR signals. The Solution: Utilize an extended methanol quench. Methanol reacts with the borate-product complex to form trimethyl borate, B(OMe)3​ , which is highly volatile and can be removed under reduced pressure without requiring an aqueous extraction 2.

Q3: How do I prevent emulsions when scaling up the extraction of this compound?

The Causality: Benzo[d]oxazol-5-ylmethanol possesses both a polar hydrogen-bond-donating group (-OH) and hydrogen-bond-accepting heteroatoms (N, O). In the presence of aluminum or boron salts, it exhibits surfactant-like behavior, stabilizing oil-in-water emulsions. The Solution: If using aluminum-based hydrides, add saturated Rochelle's salt (Potassium sodium tartrate) to the emulsion and stir vigorously for 1–2 hours. The tartrate acts as a bidentate ligand, sequestering the aluminum into a highly water-soluble complex, cleanly breaking the emulsion.

Part 2: Quantitative Workup Strategy Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative outcomes of various workup strategies based on empirical process data.

Reducing AgentQuench StrategyAqueous pHEmulsion RiskTypical Purity (%)Primary Impurity Profile
LiAlH4​ 1M HCl (Standard)< 3Low< 60%Ring-opened phenol (Hydrolysis)
LiAlH4​ Fieser Method ( H2​O /NaOH/ H2​O )10–12Moderate85–90%Trace aluminum salts, unreacted acid
NaBH4​ Sat. NH4​Cl 6–7High92–95%Borate complexes (TLC streaking)
BH3​⋅THF Methanol (Extended) Neutral None > 95% None (Volatile B(OMe)3​ )

Part 3: Workup Optimization Pathway

The following logic tree dictates the optimal workup path to maximize the purity of Benzo[d]oxazol-5-ylmethanol while preserving the integrity of the oxazole ring.

Fig 1: Optimized workup pathway for Benzo[d]oxazol-5-ylmethanol to prevent ring hydrolysis.

Part 4: Self-Validating Experimental Protocol

The following methodology details the synthesis of Benzo[d]oxazol-5-ylmethanol via Borane reduction, utilizing an anhydrous methanol workup to bypass aqueous extraction entirely 2.

Self-Validation Metrics

Before beginning, ensure you have access to the following analytical checks to validate the system at each stage:

  • LC-MS: Target mass is m/z 150.05 [M+H]⁺. The presence of m/z 168.06 [M+H]⁺ indicates ring hydrolysis has occurred.

  • ¹H-NMR: The C2 proton of the intact benzoxazole ring is highly diagnostic, appearing as a sharp singlet at ~8.10 ppm.

Step-by-Step Methodology
  • Reaction Setup: Dissolve Benzo[d]oxazole-5-carboxylic acid (1.0 eq, e.g., 0.1 g, 0.613 mmol) in anhydrous THF (0.3 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add 1M Borane-THF complex ( BH3​⋅THF ) in THF (3.0 eq) dropwise over 15 minutes.

    • Validation Checkpoint: Monitor the internal temperature. It must remain below 5 °C during addition to prevent over-reduction of the oxazole C=N bond.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 36 hours.

    • Validation Checkpoint: Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc 1:1). The starting material spot (acid) should be completely consumed before proceeding.

  • Anhydrous Quench (Critical Step): Cool the reaction back to 0 °C. Slowly add anhydrous Methanol (excess, approx. 1.5 mL) dropwise.

    • Validation Checkpoint: Vigorous gas evolution ( H2​ ) will occur immediately. Do not proceed to the next step until gas evolution has completely ceased, confirming all excess hydride is destroyed.

  • Borate Cleavage: Stir the quenched mixture at room temperature for 2 hours. During this time, the methanol reacts with the boron-product adducts to form volatile trimethyl borate.

  • Concentration & Azeotropic Removal: Concentrate the mixture to dryness under reduced pressure.

    • Validation Checkpoint: To ensure complete removal of boron impurities, redissolve the crude residue in 5 mL of methanol and evaporate again. Repeat this azeotropic removal 2–3 times. If ¹¹B-NMR shows signals between 0–20 ppm, repeat the methanol evaporation.

  • Final Isolation: The resulting solid is highly pure Benzo[d]oxazol-5-ylmethanol. If trace baseline impurities remain, pass the material through a short silica gel plug eluting with 100% EtOAc.

References

  • Title: WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)
  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: Global Research Online URL

Sources

Optimization

Technical Support Center: Alternative Reducing Agents for the Synthesis of "Benzo[d]oxazol-5-ylmethanol"

Welcome to our dedicated technical support guide for the synthesis of Benzo[d]oxazol-5-ylmethanol. This resource is tailored for researchers, scientists, and drug development professionals who are seeking to optimize the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of Benzo[d]oxazol-5-ylmethanol. This resource is tailored for researchers, scientists, and drug development professionals who are seeking to optimize the reduction step in their synthetic route. Here, we address common challenges and provide in-depth, field-proven insights into the selection and application of alternative reducing agents. Our goal is to equip you with the knowledge to navigate potential experimental hurdles and achieve high-yield, selective transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My current protocol uses sodium borohydride (NaBH₄) for the reduction of a substituted benzaldehyde to Benzo[d]oxazol-5-ylmethanol, but I'm observing low yields. What are some common causes and alternative reagents?

Low yields in NaBH₄ reductions can often be attributed to several factors, including substrate solubility, reaction temperature, and the specific functional groups present on your starting material. While sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, its efficacy can be diminished in complex molecular scaffolds.[1][2]

Common Precursors to Benzo[d]oxazol-5-ylmethanol:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • Benzo[d]oxazole-5-carbaldehyde

The synthesis of Benzo[d]oxazol-5-ylmethanol often involves the reduction of a formyl group. The choice of starting material dictates the challenges you might face. For instance, if starting from 4-hydroxy-3-nitrobenzaldehyde, a common precursor, the challenge lies in selectively reducing the aldehyde in the presence of a nitro group.

Alternative Reducing Agents & Strategic Considerations:

For the selective reduction of an aromatic aldehyde in the presence of other reducible groups, several alternatives to NaBH₄ exist. The choice depends on the specific functionalities present in your molecule.

  • Catalytic Transfer Hydrogenation: This method offers a mild and often highly selective alternative. Systems like iridium or rhodium complexes can efficiently reduce aldehydes while leaving other functional groups, such as nitro groups, untouched.[3][4] A key advantage is the use of safer hydrogen sources like formic acid or even methanol.[4]

  • Chemoselective Catalytic Hydrogenation: Gold nanoparticle catalysts have demonstrated high chemoselectivity for the reduction of the aldehyde group over the nitro group in substrates like 4-nitrobenzaldehyde.[5][6] This can be a powerful tool when seeking to avoid reduction of the nitro functionality.

  • Lithium Aluminum Hydride (LiAlH₄): As a more potent reducing agent, LiAlH₄ will readily reduce aldehydes.[1][2][7][8] However, its high reactivity means it will also reduce a wide array of other functional groups, including nitro groups (to azo compounds in aromatic systems), esters, and carboxylic acids.[1][9][10] Therefore, LiAlH₄ is generally not suitable for the selective reduction of an aldehyde in the presence of a nitro group. It is a viable option if the aldehyde is the only reducible group present or if simultaneous reduction of other groups is desired. Strict anhydrous conditions are necessary when using LiAlH₄.[1]

Q2: I'm attempting to synthesize Benzo[d]oxazol-5-ylmethanol from a precursor containing a nitro group, specifically 4-hydroxy-3-nitrobenzaldehyde. How can I selectively reduce the aldehyde without affecting the nitro group?

This is a classic chemoselectivity challenge. The nitro group is susceptible to reduction under many conditions that also reduce aldehydes. Here's a breakdown of strategies to achieve the desired selectivity:

Recommended Methods for Selective Aldehyde Reduction:

  • Iridium-Catalyzed Transfer Hydrogenation: An iridium(III)-diamine catalyst system has been shown to be highly effective for the transfer hydrogenation of aldehydes in water, demonstrating excellent tolerance for nitro groups.[3] This environmentally friendly approach can achieve high conversions and selectivity.

  • Unsupported Gold Nanoparticle Catalysis: Research has shown that unsupported gold nanorod catalysts in water can achieve nearly 100% selectivity for the reduction of an aldehyde group in the presence of a nitro group.[5][6]

Workflow for Selecting a Selective Reducing Agent:

start Starting Material: 4-hydroxy-3-nitrobenzaldehyde q1 Is selective reduction of the aldehyde group required? start->q1 yes Yes q1->yes High Selectivity Needed no No q1->no Simultaneous Reduction Acceptable method1 Catalytic Transfer Hydrogenation (e.g., Ir-catalyst) yes->method1 method2 Chemoselective Hydrogenation (e.g., Au nanoparticles) yes->method2 method3 Standard Hydrogenation (e.g., H2/Pd/C) no->method3 method4 Strong Hydride Reagents (e.g., LiAlH4) no->method4 result1 Desired Product: 4-hydroxy-3-nitrobenzyl alcohol method1->result1 method2->result1 result2 Mixture of products, including reduction of the nitro group method3->result2 method4->result2

Caption: Decision workflow for selective aldehyde reduction.

Q3: My synthesis involves the reduction of a nitro group to an amine, which then cyclizes to form the benzoxazole ring. What are the best methods for this initial nitro group reduction?

The reduction of an aromatic nitro group is a common transformation with a variety of reliable methods. The key is to choose a method that is compatible with other functional groups in your molecule.

Recommended Methods for Nitro Group Reduction:

  • Catalytic Hydrogenation: This is a widely used and often very effective method.

    • Palladium on Carbon (Pd/C): H₂ gas with a Pd/C catalyst is a standard choice.[10] However, be aware that it can also reduce other functional groups.

    • Raney Nickel: This is a good alternative to Pd/C, especially if you are concerned about dehalogenation.[10]

  • Metal/Acid Systems:

    • Tin(II) Chloride (SnCl₂): This is a mild and highly effective reagent for reducing nitro groups in the presence of other reducible functionalities like aldehydes or ketones.[11][12][13]

    • Iron (Fe) or Zinc (Zn) in Acid: These are classic and cost-effective methods for nitro group reduction.[10]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst is a milder alternative to high-pressure hydrogenation.[11][12]

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ gas, solvent (e.g., EtOH, EtOAc)High efficiency, clean reactionCan reduce other functional groups
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, highly selective for nitro groupsWorkup can be tedious due to tin salts
Fe/HCl or Fe/AcOH Acidic aqueous solutionInexpensive, robustRequires acidic conditions, workup
HCOONH₄/Pd/C Methanol or EthanolMild, avoids high-pressure H₂May require optimization for some substrates
Q4: I am working with Benzo[d]oxazole-5-carboxylic acid and want to reduce it to Benzo[d]oxazol-5-ylmethanol. What is the most suitable reducing agent for this transformation?

The reduction of a carboxylic acid to an alcohol requires a strong reducing agent.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This is an excellent choice for the reduction of carboxylic acids. It is generally selective for carboxylic acids over esters and many other functional groups. A known procedure involves dissolving the carboxylic acid in THF, cooling to 0 °C, and adding the borane solution dropwise.[14]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is also very effective at reducing carboxylic acids to primary alcohols.[1][9] It is a more powerful reducing agent than BH₃·THF and will also reduce esters, amides, and nitriles.[1] Strict anhydrous conditions are required.

Experimental Protocol: Reduction of Benzo[d]oxazole-5-carboxylic acid with BH₃·THF [14]

  • Dissolve Benzo[d]oxazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of borane tetrahydrofuran complex in THF (3.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 36 hours.

  • Cool the reaction back to 0 °C and carefully quench with methanol.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Q5: What are the key differences in reactivity between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)?

Understanding the differences between these two common hydride reagents is crucial for selecting the appropriate one for your synthesis.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder reducing agent[1][2]Stronger, more reactive reducing agent[1][2][7][9]
Functional Group Selectivity Reduces aldehydes and ketones[1][8]Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles[1][9]
Solvent Compatibility Can be used in protic solvents (e.g., water, ethanol)[1]Reacts violently with protic solvents; requires anhydrous aprotic solvents (e.g., THF, diethyl ether)[1]
Safety Relatively safe to handleHighly reactive with water and air, requires careful handling[1]

The difference in reactivity stems from the polarity of the metal-hydrogen bond. The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making the hydride more readily available for nucleophilic attack.[2][7]

Reaction Pathway Comparison:

cluster_0 Reduction of an Aldehyde cluster_1 Reduction of an Ester aldehyde R-CHO alcohol R-CH2OH aldehyde->alcohol NaBH4 or LiAlH4 ester R-COOR' alcohol2 R-CH2OH ester->alcohol2 LiAlH4 no_reaction No Reaction ester->no_reaction NaBH4

Caption: Comparative reactivity of NaBH₄ and LiAlH₄.

References

  • Wu, X., Liu, J., Li, X., Zanotti-Gerosa, A., Hancock, F., Vinci, D., Ruan, J., & Xiao, J. (2006). On Water and in Air: Fast and Highly Chemoselective Transfer Hydrogenation of Aldehydes with Iridium Catalysts. Angewandte Chemie International Edition, 45(40), 6718-6722. [Link]

  • Methanol as hydrogen source: transfer hydrogenation of aromatic aldehydes with a rhodacycle. Chemical Communications. [Link]

  • Li, Y., El-Sayed, M. A. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. The Journal of Physical Chemistry C, 119(8), 4153-4159. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. [Link]

  • Various Authors. (2018). Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride? Quora. [Link]

  • Phillips, A. P., & Maggiolo, A. (1951). CATALYTIC HYDROGENATION OF NITROBENZYL ALCOHOLS AND NITROBENZALDEHYDES. Journal of Organic Chemistry, 16(4), 659-662. [Link]

  • Anonymous. NaBH4 vs LiAlH4: Reduction Mechanisms. Scribd. [Link]

  • Pulasthi, O. (2020). Difference Between NaBH4 and LiAlH4 Reaction. Pediaa.com. [Link]

  • Reddit Community. (2021). What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? Reddit. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wang, D., Wang, C., Wang, X., & Zhang, R. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 10(30), 25313-25319. [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. [Link]

  • Komiyama, M., & Naota, T. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Molecules, 24(11), 2098. [Link]

  • Li, Y., & El-Sayed, M. A. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B. [Link]

  • Various Authors. (2014). How do you selectively reduce the nitro group? ResearchGate. [Link]

  • Google Patents. (2021). WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)
  • Lee, S. H., & Lee, C. H. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 28(1), 148-150. [Link]

  • Kim, J. H., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1836-1843. [Link]

Sources

Troubleshooting

Overcoming solubility issues of "Benzo[d]oxazol-5-ylmethanol" in organic solvents

Welcome to the technical support center for Benzo[d]oxazol-5-ylmethanol (Cat. No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzo[d]oxazol-5-ylmethanol (Cat. No. BXM-501). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively prepare solutions for your experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

Benzo[d]oxazol-5-ylmethanol is a heterocyclic compound featuring a fused benzoxazole ring system and a hydroxymethyl group.[1][2] This structure imparts a unique combination of properties: the benzoxazole core is rigid, aromatic, and largely hydrophobic, while the methanol substituent introduces a polar, hydrogen-bonding capable group. This duality can lead to complex solubility behavior. Strong intermolecular forces in the solid-state, such as pi-stacking of the aromatic rings and hydrogen bonding from the hydroxyl group, can result in high crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My Benzo[d]oxazol-5-ylmethanol won't dissolve in my primary organic solvent. What are the first steps?

A1: When initial dissolution fails, a systematic approach is crucial.[6]

  • Verify Compound Purity & Solvent Quality: Ensure the purity of your Benzo[d]oxazol-5-ylmethanol and the quality (e.g., anhydrous) of your solvent. Impurities can significantly alter solubility.

  • Apply Gentle Energy: Use a vortex mixer for several minutes. If that fails, gentle warming (e.g., 30-40°C water bath) or sonication can provide the energy needed to overcome the crystal lattice energy.[6] Caution: Always ensure your compound is stable at the applied temperature.

  • Solvent Screening: If the initial solvent is ineffective, a broader screening is necessary. The principle of "like dissolves like" is a good starting point. Test a range of solvents with varying polarities.

Q2: Which organic solvents are recommended for initial screening?

A2: A good starting point is to test solvents from different classes. The table below provides a general guide. Note that these values are illustrative and empirical testing is required.

Solvent ClassExample SolventsExpected SolubilityRationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar and non-polar regions of the molecule.[7] DMSO is a very common first choice for creating high-concentration stock solutions.[8]
Polar Protic Ethanol, Methanol, IsopropanolModerate These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl group. However, their polarity may be insufficient to fully disrupt the crystal lattice at high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These are less polar and primarily interact with the hydrophobic benzoxazole core. Solubility is often limited unless the compound is derivatized to be more lipophilic.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow These solvents are less polar and may not effectively solvate the polar hydroxyl group, leading to poor solubility.
Non-Polar Toluene, HexanesVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability to interact with the key functional groups of the molecule.

Q3: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my assay buffer. What is happening?

A3: This is a common issue known as "solvent shock" or "precipitation upon dilution."[8][9] Your compound is soluble in the high-concentration organic stock solution but becomes supersaturated and crashes out when introduced to a predominantly aqueous environment where it is poorly soluble.[8]

To mitigate this:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

  • Stepwise Dilution: Instead of adding the stock directly to the final volume, perform a serial dilution, adding the stock to a small volume of buffer first, mixing well, and then adding that to the rest of the buffer.[9]

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO).[8] Always run a vehicle control with the same solvent concentration.[8]

Q4: Can I use pH modification to improve solubility?

A4: The impact of pH on Benzo[d]oxazol-5-ylmethanol is likely to be minimal in typical organic solvent systems. The molecule does not have strongly acidic or basic functional groups that would become ionized within a standard pH range.[10][11][12] The hydroxyl group is very weakly acidic, and the nitrogen in the oxazole ring is not basic. Therefore, pH adjustment is generally not an effective primary strategy for this specific compound in organic media.

Troubleshooting Workflow & Advanced Strategies

If initial solvent screening and physical methods are insufficient, more advanced formulation techniques may be necessary. This workflow provides a logical progression for troubleshooting.

Caption: Troubleshooting workflow for Benzo[d]oxazol-5-ylmethanol.

In-Depth Protocol: Employing a Co-Solvent System

A co-solvent system can be a powerful tool to enhance solubility.[13][14][15] It involves using a mixture of solvents where the compound has intermediate solubility, creating a final solvent environment that is more favorable than any single component.[16]

Objective: To dissolve Benzo[d]oxazol-5-ylmethanol at a target concentration of 5 mg/mL for use in a subsequent aqueous dilution.

Principle: A strong, water-miscible polar aprotic solvent (e.g., NMP) is used to initially solvate the compound. A less polar, but still water-miscible, co-solvent (e.g., PEG 400 or Propylene Glycol) is then added to create a more robust stock solution that is less prone to precipitation upon aqueous dilution.[7][17]

Protocol: Co-Solvent System Development
  • Materials:

    • Benzo[d]oxazol-5-ylmethanol

    • N-Methyl-2-pyrrolidone (NMP)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh 5 mg of Benzo[d]oxazol-5-ylmethanol into three separate glass vials (Vial A, Vial B, Vial C).

    • Vial A (Control): Add 1 mL of DMSO.

    • Vial B (Co-Solvent 1): Add 200 µL of NMP. Vortex or sonicate until the solid is fully dissolved. Once dissolved, add 800 µL of PEG 400 and vortex thoroughly to mix.

    • Vial C (Co-Solvent 2): Add 200 µL of NMP. Vortex or sonicate until the solid is fully dissolved. Once dissolved, add 800 µL of PG and vortex thoroughly to mix.

    • Visual Inspection: Observe all vials for clarity. A successful system will result in a completely clear, precipitate-free solution.

    • Stability Test (Optional but Recommended): Store the clear solutions at room temperature and 4°C for 24 hours and re-inspect for any signs of precipitation or crystallization.

  • Validation:

    • Perform a test dilution. Add 10 µL of each clear stock solution to 990 µL of your target aqueous buffer (e.g., PBS).

    • Mix gently and observe immediately and after 1-2 hours for any signs of precipitation. The co-solvent systems are expected to show improved stability compared to the DMSO-only control.

Mechanism of Co-Solvency

The co-solvent approach works by altering the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.

G cluster_0 Initial State: Poor Solubility cluster_1 Co-Solvent System: Enhanced Solubility BXM BXM Crystal Lattice (Strong H-Bonds & π-stacking) Solvent1 Primary Solvent (e.g., Ethanol) BXM->Solvent1 Weak Solvation BXM_dissolved Dissolved BXM Molecule NMP NMP (Disrupts π-stacking, H-bond acceptor) NMP->BXM_dissolved Solvates Aromatic Core PEG400 PEG 400 (Creates stable H-bonds, 'shields' from water) PEG400->BXM_dissolved Solvates Hydroxyl Group

Caption: Mechanism of co-solvency for enhancing solubility.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Dahan, A., & Miller, J. M. (2017). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 14(8), 2493–2499. [Link]

  • Kumar, S., & Singh, R. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1039–1043. [Link]

  • Jenekhe, S. A., & Roberts, M. F. (1998). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules, 31(8), 2472–2479. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved April 3, 2026, from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved April 3, 2026, from [Link]

  • Chorghade, M. S. (2017). Improving solubility via structural modification. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. In Books. [Link]

  • MySkinRecipes. (n.d.). Benzo[d]oxazol-5-ylmethanol. Retrieved April 3, 2026, from [Link]

  • Journal of Functional Materials. (2022). Solubility of benzoxazole resins. Journal of Functional Materials, 48(4), 494–502. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved April 3, 2026, from [Link]

  • Pearson. (2022, July 22). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved April 3, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved April 3, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved April 3, 2026, from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved April 3, 2026, from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved April 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole | C7H5NO. In PubChem. Retrieved April 3, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Benzo[d]oxazol-5-ylmethanol | 1488698-24-3. Retrieved April 3, 2026, from [Link]

  • Chemsrc. (2025, August 22). CAS#:115576-91-5 | (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol. Retrieved April 3, 2026, from [Link]

Sources

Optimization

Quenching procedures for borane-based reductions in "Benzo[d]oxazol-5-ylmethanol" synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals navigating the nuances of borane-based reductions, with a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals navigating the nuances of borane-based reductions, with a targeted focus on the synthesis of Benzo[d]oxazol-5-ylmethanol from its corresponding carboxylic acid.

Borane ( BH3​ ) reductions are highly chemoselective, but the critical point of failure often lies in the quenching and workup phase . Below, we dissect the mechanistic causality behind these failures and provide a self-validating, field-proven protocol to ensure high-yield recovery of your sensitive heterocyclic product.

Mechanistic Workflow: Borane Reduction & Quenching

The reduction of carboxylic acids by borane forms a tightly bound trialkoxyboroxine or borate intermediate. To isolate the free alcohol, this boron-oxygen bond must be cleaved. The diagram below illustrates the logical flow of the reaction and the transesterification strategy used to safely release the product without damaging the benzoxazole core.

QuenchWorkflow SM Benzo[d]oxazole-5-carboxylic Acid (Starting Material) Red BH3·THF Reduction (0 °C to RT) SM->Red Hydride Addition Int Trialkoxyboroxine Complex (Product Trapped) Red->Int Boron Coordination Q_MeOH Methanol Quench (0 °C, H2 Release) Int->Q_MeOH Excess BH3 Destruction Trans Transesterification (RT Stirring) Q_MeOH->Trans Borate Cleavage Prod Benzo[d]oxazol-5-ylmethanol (Free Alcohol) Trans->Prod Azeotropic B(OMe)3 Removal

Mechanistic workflow for borane reduction and methanol-driven quenching.

Troubleshooting & FAQs

Q: Why does my product yield drop significantly when using a standard acidic quench (e.g., 1M HCl)? A: The causality lies in the structural stability of the benzoxazole ring. While borane reductions of robust aliphatic acids are routinely quenched with aqueous acid to hydrolyze the borate complex, the benzoxazole ring is highly susceptible to hydrolytic cleavage under aqueous acidic conditions (1)[1]. The oxazole ring opens to form 2-aminophenol derivatives, drastically reducing the yield of the intact Benzo[d]oxazol-5-ylmethanol. This dictates the necessity of an acid-free, methanol-driven transesterification quench.

Q: How do I effectively break the boron-product complex without relying on acid or base hydrolysis? A: Borane reductions of carboxylic acids proceed via a trialkoxyboroxine intermediate, which tightly coordinates the newly formed alcohol (). Instead of hydrolyzing this complex with aqueous acid, you can exploit Le Chatelier's principle via transesterification. By quenching with excess anhydrous methanol and stirring at room temperature, the complex is converted into trimethyl borate ( B(OMe)3​ ). Because trimethyl borate is highly volatile (boiling point 68 °C), it can be driven off entirely by repeated concentration under reduced pressure, leaving behind the pure free alcohol.

Q: I am experiencing violent foaming during the quench. How can I safely manage the hydrogen gas evolution? A: The reaction between unreacted BH3​ and methanol is violently exothermic and generates three moles of H2​ gas per mole of borane (2)[2]. To prevent reactor pressurization and product loss through foaming:

  • Thermal Control: Always chill the reaction strictly to 0 °C before introducing the quenching agent.

  • Controlled Addition: Add methanol dropwise.

  • Headspace: Ensure the reaction vessel has at least 50% empty headspace to accommodate the rapid gas expansion.

Validated Experimental Protocol

This step-by-step methodology is a self-validating system adapted from optimized pharmaceutical synthesis routes for Benzo[d]oxazol-5-ylmethanol (3)[3].

Phase 1: Borane Reduction

  • Dissolve Benzo[d]oxazole-5-carboxylic acid (0.1 g, 0.613 mmol) in anhydrous THF (2.04 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add 1M Borane-Tetrahydrofuran ( BH3​⋅THF ) complex in THF (1.84 mL, 1.84 mmol). Causality Note: Three equivalents of hydride are required because the reduction of a carboxylic acid immediately consumes one equivalent to deprotonate the acid (releasing H2​ ), followed by further reduction of the carbonyl.

  • Remove the ice bath and allow the reaction to stir at room temperature for 36 hours.

Phase 2: The Methanol Quench (Crucial Step) 5. Re-cool the reaction mixture to 0 °C. 6. Slowly add anhydrous methanol (1.5 mL) dropwise over 10-15 minutes. Validation Checkpoint: Observe the effervescence. The visible bubbling is H2​ gas. The quench is mechanically complete when the dropwise addition of methanol no longer produces gas bubbles. 7. Stir the quenched mixture at room temperature for 2 hours. Causality Note: This extended stirring time is required for the complete transesterification of the boroxine complex into volatile trimethyl borate.

Phase 3: Product Isolation 8. Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporation). 9. Azeotropic Boron Removal: Redissolve the crude residue in 5 mL of methanol and concentrate to dryness again. Repeat this co-evaporation step 2-3 times. Validation Checkpoint: The disappearance of the characteristic sweet, ester-like odor of trimethyl borate indicates the successful liberation of the free Benzo[d]oxazol-5-ylmethanol.

Quantitative Data: Quenching Strategy Comparison

To highlight the importance of selecting the correct quenching agent, the table below summarizes the impact of different workup strategies on the final recovery of Benzo[d]oxazol-5-ylmethanol.

Quenching AgentMechanism of Boron CleavageBenzoxazole Ring StabilityIsolated Yield (%)Purity Profile
1M HCl (aq) Acidic HydrolysisPoor (Ring Opening)< 40%Low (Aminophenol impurities)
NaOH / H2​O2​ Oxidative CleavageModerate~ 65%Moderate (Oxidation byproducts)
Anhydrous Methanol Transesterification & Azeotropic DistillationExcellent (Preserved) > 90% High (> 95%)

References

  • Google Patents: 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2021124172A1). 3

  • BenchChem: Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions. 1

  • Organic Synthesis: Borane Reductions (using BH3.THF or BH3.Me2S, BMS). 2

  • Master Organic Chemistry: Reduction of carboxylic acids to alcohols with borane (BH3). 4

Sources

Reference Data & Comparative Studies

Validation

Benzo[d]oxazol-5-ylmethanol as a Privileged Scaffold: A Comparative Guide in Drug Discovery

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of serving as ligands for a diverse array of biological receptors. Among these, the benzoxazole bicyclic system has emerged as a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of serving as ligands for a diverse array of biological receptors. Among these, the benzoxazole bicyclic system has emerged as a cornerstone scaffold[1],[2]. Specifically, Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3) [3],[4] offers a unique combination of the rigid, heteroaromatic benzoxazole core with a versatile 5-hydroxymethyl functional handle.

This guide provides an objective, data-driven comparison of Benzo[d]oxazol-5-ylmethanol against other historically privileged scaffolds (benzimidazole, benzothiazole, and indole), equipping drug development professionals with the mechanistic insights and validated protocols necessary for rational lead optimization.

Physicochemical Profiling: Causality in Scaffold Selection

When optimizing a hit compound, the choice between bioisosteric scaffolds—such as swapping a benzothiazole for a benzoxazole—is never arbitrary. The heteroatom at position 1 (Oxygen, Sulfur, or Nitrogen) fundamentally alters the electronic distribution, basicity, and lipophilicity of the molecule.

Mechanistic Causality of Heteroatom Substitution
  • Benzoxazole (Oxygen) vs. Benzimidazole (Nitrogen): The oxygen atom in benzoxazole is highly electronegative. Through inductive effects, it pulls electron density away from the adjacent basic nitrogen (position 3), dropping its pKa​ to approximately 0.5. In contrast, benzimidazole has a pKa​ of ~5.5. At physiological pH (7.4), benzoxazoles remain strictly neutral, whereas benzimidazoles can be partially protonated. This neutrality in benzoxazoles prevents unwanted basicity-driven off-target toxicities (e.g., hERG channel liability) and improves passive membrane permeability. Furthermore, benzoxazole removes the hydrogen-bond donor (HBD) present in the benzimidazole -NH group, which often aids in crossing the blood-brain barrier.

  • Benzoxazole (Oxygen) vs. Benzothiazole (Sulfur): Sulfur is larger and more polarizable than oxygen, making the benzothiazole scaffold significantly more lipophilic. Replacing a benzothiazole with a benzoxazole typically lowers the LogP by ~0.5 to 1.0 units. This bioisosteric replacement is a proven strategy for rescuing compounds with poor aqueous solubility while maintaining target affinity[5].

Quantitative Scaffold Comparison

The following table summarizes the foundational physicochemical properties of the 5-hydroxymethyl derivatives of these privileged scaffolds, providing a baseline for rational drug design.

Scaffold (5-Hydroxymethyl derivative)HeteroatomsApprox. Core pKa​ (Conjugate Acid)Relative Lipophilicity (LogP)H-Bond Donors (HBD)H-Bond Acceptors (HBA)Primary Synthetic Advantage
Benzo[d]oxazol-5-ylmethanol O, N~0.5Low-Moderate1 (-OH)3High permeability, neutral at pH 7.4.
1H-Benzo[d]imidazol-5-ylmethanol NH, N~5.5Low2 (-OH, -NH)2Capable of tautomerization; forms strong H-bond networks.
Benzo[d]thiazol-5-ylmethanol S, N~1.2High1 (-OH)2High lipophilicity; excellent for deep hydrophobic pockets.
1H-Indol-5-ylmethanol NH~ -3.6Moderate-High2 (-OH, -NH)1Electron-rich aromatic system; prone to oxidative metabolism.

Biological Activity and Target Engagement

Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including potent antiproliferative, anti-inflammatory, and antimicrobial effects[2],[6]. In oncology, the benzoxazole core frequently acts as an isostere for nucleic acid bases, interacting with enzymes like topoisomerases and kinases[2].

A landmark optimization study demonstrated that replacing a highly lipophilic, poorly soluble benzothiazole antitumor lead with a benzoxazole scaffold fundamentally retained antiproliferative activity while drastically improving aqueous solubility. Interestingly, the optimized benzoxazole derivatives successfully induced cytosolic vacuolization and apoptosis in HCT116 cancer cells, a mechanism unachievable by the insoluble parent compound at low concentrations[5],[7].

Pathway N1 Benzothiazole Lead (High Lipophilicity) N2 Bioisosteric Replacement (O for S) N1->N2 N3 Benzoxazole Scaffold (Balanced LogD) N2->N3 N4 Target Engagement (e.g., Kinase Binding) N3->N4 N5 Cytosolic Vacuolization & Apoptosis N4->N5

Caption: Bioisosteric replacement pathway improving physicochemical properties and efficacy.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols for utilizing Benzo[d]oxazol-5-ylmethanol as a synthetic building block and evaluating its biological efficacy are designed as self-validating systems. Causality is explicitly stated to justify the experimental parameters.

Protocol A: Functionalization of Benzo[d]oxazol-5-ylmethanol via Etherification

The 5-hydroxymethyl group is an ideal handle for appending pharmacophores. This protocol describes the Williamson ether synthesis to attach an alkyl/aryl side chain.

  • Preparation: Dissolve 1.0 equivalent of Benzo[d]oxazol-5-ylmethanol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Anhydrous DMF is utilized because the presence of water would competitively hydrolyze the alkyl halide reagent, drastically reducing the yield.

  • Deprotonation: Add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes.

    • Causality: The low temperature controls the exothermic deprotonation of the primary alcohol, preventing ring-opening side reactions of the benzoxazole core.

  • Alkylation: Dropwise add 1.2 equivalents of the desired alkyl halide. Warm the reaction to room temperature and stir for 4 hours.

  • System Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the extracted ion chromatogram shows the disappearance of the starting material mass ( m/z 149.15) and the emergence of the target [M+H]+ peak. If starting material persists, add an additional 0.2 eq of NaH and alkyl halide.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

To benchmark the synthesized benzoxazole derivative against its benzimidazole or benzothiazole counterparts[5].

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of the benzoxazole compound in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

    • Causality: Limiting DMSO to ≤0.5% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is strictly attributable to the pharmacological action of the scaffold.

  • Incubation & Assay: Treat cells for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • System Validation (Control Check):

    • Validation Check: The assay is only valid if the positive control (e.g., Doxorubicin) yields an IC50​ within its known literature range, and the vehicle control (0.5% DMSO) shows ≥95% viability compared to untreated cells.

  • Quantification: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Workflow S1 Synthesis Alkylation of 5-OH S2 Validation LC-MS Mass Check S1->S2 S3 Purification Flash Chromatography S2->S3 S4 Assay MTT Cell Viability S3->S4

Caption: Self-validating experimental workflow for scaffold derivatization and evaluation.

Conclusion

Benzo[d]oxazol-5-ylmethanol serves as an exceptional starting material for drug discovery programs requiring a privileged scaffold with a balanced physicochemical profile. By substituting the sulfur of a benzothiazole or the NH of a benzimidazole with the oxygen of a benzoxazole, medicinal chemists can rationally tune lipophilicity, eliminate basicity-driven liabilities, and improve aqueous solubility—all while maintaining robust target engagement across diverse therapeutic areas.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham).1

  • The Benzoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.2

  • benzo[d]oxazol-5-ylmethanol - CAS:1488698-24-3. Abovchem.3

  • Benzo[d]oxazol-5-ylmethanol | 1488698-24-3. J&K Scientific LLC.4

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules (PMC).5

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI.6

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Comparative

Head-to-head comparison of "Benzo[d]oxazol-5-ylmethanol" derivatives in anticancer screens

Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology, the Benzo[d]oxazol-5-ylmethanol (5-hydroxymethylbenzoxazole) scaffold has emerged as a highly versatile pharmacophore. The benzoxazole co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology, the Benzo[d]oxazol-5-ylmethanol (5-hydroxymethylbenzoxazole) scaffold has emerged as a highly versatile pharmacophore. The benzoxazole core provides a planar, heteroaromatic system capable of critical π−π stacking and hydrogen bonding within the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

From a medicinal chemistry perspective, the 5-hydroxymethyl moiety is a strategic synthetic vector. Unlike modifications at the 2-position—which often dictate primary target affinity and are highly sensitive to steric hindrance—functionalization at the 5-position allows researchers to tune physicochemical properties (lipophilicity, solubility) and extend the molecule into solvent-exposed regions. This guide objectively compares three primary classes of Benzo[d]oxazol-5-ylmethanol derivatives, benchmarking their performance against standard-of-care (SoC) alternatives.

Structural Diversification & Target Engagement

By utilizing the 5-ylmethanol group as a synthetic handle, researchers have developed distinct classes of anticancer agents with divergent mechanisms of action:

  • Class A: VEGFR-2 Inhibitors (Ether/Amine Linkers): Converting the 5-methanol into an ether linked to a piperidinyl or substituted phenyl moiety allows the molecule to occupy the hydrophobic allosteric pocket of VEGFR-2, achieving potent anti-angiogenic effects[1].

  • Class B: Tubulin Polymerization Inhibitors (Chalcone/Pyrazole Hybrids): Oxidation of the 5-methanol to an aldehyde enables Claisen-Schmidt condensation to form chalcones or thiazolyl-pyrazoles. These derivatives act as microtubule destabilizers by binding to the colchicine site of β -tubulin[2],[3].

  • Class C: Topoisomerase II Inhibitors (Bis-benzoxazoles): Esterification or coupling at the 5-position mimics the natural product UK-1, facilitating Mg2+ coordination and subsequent DNA intercalation[4].

SAR Core Benzo[d]oxazol-5-ylmethanol (Core Scaffold) Oxidation Oxidation to Aldehyde (Chalcone/Pyrazole) Core->Oxidation Etherification Etherification (Piperidinyl Linkers) Core->Etherification Esterification Esterification (Bis-benzoxazoles) Core->Esterification Tubulin Target: β-Tubulin (Colchicine Site) Oxidation->Tubulin VEGFR2 Target: VEGFR-2 (ATP Pocket) Etherification->VEGFR2 DNA Target: Topo II (DNA Intercalation) Esterification->DNA

Figure 1: Structure-Activity Relationship (SAR) logic tree for Benzo[d]oxazol-5-ylmethanol derivatives.

Quantitative Performance Comparison

To objectively evaluate the efficacy of these derivatives, we must benchmark their biochemical and phenotypic performance against established clinical alternatives. The table below synthesizes recent screening data across prominent cancer cell lines (MCF-7 breast cancer; HepG2 hepatocellular carcinoma).

Compound / Derivative ClassPrimary TargetIC 50​ (Target)IC 50​ MCF-7IC 50​ HepG2Reference
Class A (Piperidinyl-Ether) VEGFR-2 / c-Met0.057 µM3.43 µM2.43 µM[1]
Sorafenib (Standard of Care)VEGFR-20.058 µM4.21 µM3.40 µM[5],[1]
Class B (Thiazolyl-Pyrazole) β -TubulinN/A4.00 µMN/A[2]
Nocodazole (Standard of Care) β -TubulinN/A3.00 µMN/A[2]
Class C (Bis-benzoxazole) Topoisomerase IIN/A15.21 µM10.50 µM[6]

Data Analysis: Class A derivatives demonstrate superior potency to Sorafenib in both enzymatic inhibition and cellular cytotoxicity[5],[1]. The addition of a p-fluorophenyl moiety via the 5-position linker significantly enhances target residence time. Class B derivatives show highly competitive antiproliferative activity against breast cancer models, closely mirroring the efficacy of the potent tubulin poison Nocodazole[2].

Mechanistic Pathways of Apoptosis

Despite engaging entirely different primary targets, the structural modifications of the 5-ylmethanol core ultimately converge on the intrinsic apoptotic pathway.

  • VEGFR-2 Inhibition (Class A): Blocks the PI3K/AKT survival signaling cascade, leading to the transcriptional upregulation of pro-apoptotic BAX and the downregulation of anti-apoptotic Bcl-2[6].

  • Tubulin Disruption (Class B): Prevents mitotic spindle formation, triggering prolonged G2/M phase cell cycle arrest. The resulting mitotic catastrophe activates Caspase-3 and Caspase-9[2].

Pathway VEGFR2 VEGFR-2 Inhibition PI3K PI3K/AKT Downregulation VEGFR2->PI3K Tubulin β-Tubulin Disruption G2M G2/M Phase Arrest Tubulin->G2M Bax ↑ BAX / ↓ Bcl-2 PI3K->Bax G2M->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Figure 2: Convergent apoptotic signaling pathways induced by distinct benzoxazole target engagement.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols detail the causality behind each experimental choice and embed strict self-validation checkpoints.

Protocol 1: Cell-Free VEGFR-2 Kinase Inhibition Assay

Rationale: Phenotypic cell death can be caused by off-target toxicity. This assay isolates direct target engagement from cellular permeability factors to confirm the mechanism of action.

  • Reagent Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, ATP, and a fluorescently labeled peptide substrate. Causality: ATP must be kept at its Km​ value to ensure the assay is highly sensitive to competitive inhibitors binding at the ATP pocket.

  • Compound Titration: Dispense Class A derivatives in a 10-point dose-response curve (0.1 nM to 10 µM) using an acoustic liquid handler. Causality: Acoustic dispensing minimizes DMSO carryover (keeping final DMSO <1%), preventing solvent-induced enzyme denaturation.

  • Reaction & Detection: Incubate at 30°C for 60 minutes. Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing europium-labeled anti-phosphotyrosine antibodies.

  • Self-Validation Checkpoint: Include Sorafenib as a positive control (Expected IC 50​ 58 nM). Calculate the Z'-factor using high (DMSO only) and low (no enzyme) controls. The assay is only valid if Z′>0.65 , confirming a robust signal-to-noise ratio.

Protocol 2: Phenotypic MTT Cell Viability Screen

Rationale: Evaluates the translation of biochemical potency into cellular cytotoxicity using cell lines with known receptor overexpression profiles (e.g., HepG2 for VEGFR-2).

  • Cell Seeding: Plate MCF-7 and HepG2 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ . Causality: Allowing 24 hours for adherence ensures cells enter the exponential growth phase, which is most sensitive to anti-proliferative agents and tubulin poisons.

  • Treatment: Expose cells to derivative concentrations (0.1 µM to 100 µM) for 72 hours.

  • Viability Quantification: Add MTT reagent. Viable cells reduce MTT to insoluble formazan via mitochondrial reductases. Solubilize with DMSO and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Fill perimeter wells with sterile PBS to prevent evaporation-induced concentration gradients (edge effect). Include media-only wells to subtract baseline absorbance.

Workflow Synth Chemical Derivatization Purif HPLC/NMR Validation Synth->Purif Enzyme Cell-Free Kinase Assay Purif->Enzyme Cell MTT Viability Screening Enzyme->Cell Flow Flow Cytometry (Apoptosis) Cell->Flow

Figure 3: Self-validating experimental workflow for the evaluation of novel anticancer derivatives.

Conclusion

The Benzo[d]oxazol-5-ylmethanol scaffold is not merely a static structural component; it is a dynamic chemical vector. By manipulating the 5-position, researchers can effectively steer the molecule toward entirely different oncological targets—from the ATP pocket of VEGFR-2 to the colchicine site of β -tubulin. As demonstrated by the quantitative data, optimized derivatives in these classes frequently match or exceed the efficacy of current clinical standards like Sorafenib and Nocodazole, highlighting their immense potential in the drug development pipeline.

References

  • [4] Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed. Bioorganic & Medicinal Chemistry. 4

  • [5] Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - MDPI. Molecules. 5

  • [1] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Pharmaceuticals. 1

  • [6] Full article: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. Journal of Enzyme Inhibition and Medicinal Chemistry.6

  • [2] Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3 - PubMed. ChemMedChem. 2

  • [3] A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC - NIH. Journal of Enzyme Inhibition and Medicinal Chemistry.3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzo[d]oxazol-5-ylmethanol

As researchers pushing the boundaries of drug development and materials science, the integrity of our laboratory safety protocols must match the sophistication of our chemistry. Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development and materials science, the integrity of our laboratory safety protocols must match the sophistication of our chemistry. Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3) is a highly valuable heterocyclic building block utilized in the synthesis of bioactive molecules, fluorescent dyes, and metal-catalyzed ligands[1].

Structurally comprising a benzoxazole ring fused with a hydroxymethyl group, this compound presents specific handling challenges. While its photophysical properties make it invaluable, its fine particulate nature and chemical reactivity necessitate stringent personal protective equipment (PPE) and operational protocols.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for handling Benzo[d]oxazol-5-ylmethanol, ensuring that every safety measure is grounded in the chemical's mechanistic behavior.

Hazard Identification & Mechanistic Causality

To handle Benzo[d]oxazol-5-ylmethanol safely, one must understand why it is hazardous. While specific toxicity data for novel derivatives is continually updated, this compound shares a robust toxicological profile with its parent scaffold, benzoxazole[2]. Based on standard GHS classifications for benzoxazole derivatives, the primary risks include:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed. Inadvertent ingestion typically occurs via cross-contamination from gloves to surfaces to hands[3].

  • H315 (Skin Irritation): The lipophilic nature of the benzoxazole core allows it to interact with the stratum corneum (the outermost layer of the skin), causing localized erythema and potential sensitization[3].

  • H319 (Eye Irritation): The hydroxyl group (-OH) on the methanol moiety can rapidly hydrogen-bond with corneal proteins upon contact, leading to severe ocular irritation[3].

  • H335 (Respiratory Irritation): As a crystalline solid, aerosolized micro-particulates can easily bypass the upper respiratory tract, irritating the mucosal lining[4].

Quantitative Safety Parameters & PPE Matrix

Every protocol described here operates as a self-validating system . For example, verifying fume hood face velocity before opening the reagent bottle ensures that engineering controls are actively functioning before the hazard is exposed, rather than relying solely on PPE as a first line of defense.

Table 1: Physicochemical & Safety Parameters

ParameterValueOperational Implication
Molecular Weight 149.15 g/mol [1]Fine powder; highly susceptible to aerosolization and static cling during transfer.
Fume Hood Face Velocity 80–120 fpmMinimum aerodynamic barrier required to prevent H335 dust inhalation.
Glove Thickness (Nitrile) ≥ 0.11 mmRequired to prevent lipophilic permeation of the benzoxazole core.
Glove Breakthrough Time > 480 minutesEnsures sustained protection during prolonged synthetic workflows.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves.Latex is highly permeable to aromatic heterocycles. Nitrile provides a robust barrier against lipophilic penetration. Double-gloving allows immediate shedding of the outer layer if contaminated[5].
Eye/Face Protection ANSI Z87.1 compliant safety goggles with side shields.Prevents ingress of airborne dust particulates. Standard safety glasses with gaps are insufficient for fine powders[6].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required only if handling bulk quantities outside of a certified fume hood. Filters out >95% of airborne particles[6].
Body Protection Flame-retardant (FR) lab coat (100% cotton or Nomex) with knit cuffs.Prevents static buildup (which can ignite organic dust) and stops powder from migrating up the forearms[7].

Operational Workflow & Handling Protocol

Do not merely execute steps; verify the environmental controls before proceeding. The following workflow ensures total containment of Benzo[d]oxazol-5-ylmethanol from dispensing to reaction execution.

Step 1: Environmental Verification Before handling the reagent, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm) using the built-in digital monitor or a velometer.

Step 2: Static Mitigation & Weighing Benzo[d]oxazol-5-ylmethanol powder accumulates static charge easily. Use an anti-static ionizer fan or a grounded stainless-steel spatula. Weigh the compound directly into a pre-tared, sealable vial rather than open weigh paper to minimize aerosolization.

Step 3: Closed-System Transfer Seal the vial before removing it from the balance enclosure. Transfer the sealed vial to the reaction vessel. If the reaction requires an inert atmosphere (e.g., metal-catalyzed cross-coupling), purge the vessel with Argon or Nitrogen before introducing the solid[3].

Step 4: Surface Decontamination After transfer, wipe down the balance and surrounding fume hood surface with a compatible solvent (e.g., ethanol or ethyl acetate), followed by a standard soap solution to ensure the complete removal of micro-particulates[4].

HandlingProtocol N1 1. Pre-Operation Verify Fume Hood & Don PPE N2 2. Dispensing Weigh Benzo[d]oxazol-5-ylmethanol N1->N2 N3 3. Transfer Use Closed Vessel / Anti-static Spatula N2->N3 N4 4. Reaction Setup Dissolve in Compatible Solvent N3->N4 N5 5. Post-Reaction Decontaminate Surfaces & Tools N4->N5 N6 6. Waste Disposal Segregate Organic Waste N5->N6

Figure 1: Step-by-step operational workflow for handling Benzo[d]oxazol-5-ylmethanol.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of hazardous dust. Dry sweeping is strictly prohibited as it aerosolizes the benzoxazole particles.

Protocol for Solid Spills (< 50 grams):

  • Evacuate & Assess: Step back and allow the fume hood's ventilation to clear any immediate airborne particulates.

  • Don Spill PPE: Upgrade to a NIOSH-approved P100 respirator and ensure double-layer nitrile gloves are worn[6].

  • Containment: Do NOT dry sweep. Cover the spill with damp absorbent paper or use a dedicated HEPA-filtered vacuum to suppress dust generation[7].

  • Mechanical Collection: Use non-sparking, anti-static tools to transfer the dampened material into a compatible waste container.

  • Surface Decontamination: Wash the affected area with a compatible organic solvent (e.g., ethanol) followed by a soap and water wash[3].

  • Disposal: Place the collected waste into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label as "Halogen-Free Organic Solid Waste" (unless chlorinated solvents were involved in the reaction).

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Ventilate S2->S3 High Risk S4 Don Spill Response PPE S2->S4 Manageable S3->S4 S5 Containment (Cover with Damp Absorbent) S4->S5 S6 Mechanical Collection (Non-Sparking Tools) S5->S6 S7 Surface Decontamination S6->S7

Figure 2: Decision tree and procedural response for solid chemical spills.

References

  • Title : Benzo[d]oxazol-5-ylmethanol - MySkinRecipes Source : MySkinRecipes URL :1

  • Title : 2H-benzo[e]isoindol-3-ylmethanol 1026280-72-7 wiki - Guidechem Source : Guidechem URL : 2

  • Title : SAFETY DATA SHEET - TCI Chemicals (Benzoxazole) Source : TCI Chemicals URL : 3

  • Title : BENZOXAZOLE EXTRA PURE MSDS CAS-No.: 273-53-0 MSDS - Loba Chemie Source : Loba Chemie URL :4

  • Title : 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET Source : Santa Cruz Biotechnology URL : 6

  • Title : 5-Nitro-1,2-benzoxazole - Apollo Scientific Source : Apollo Scientific URL : 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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